D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester
Description
This compound is a derivative of D-aspartic acid, featuring a phenylmethoxycarbonyl (Cbz or Z) group on the α-amino group and a benzyl ester on the α-carboxyl group (C1 position). The β-carboxyl group (C4 position) remains unmodified. The Cbz group provides acid stability and hydrogenolysis-sensitive protection, while the benzyl ester enhances lipophilicity and serves as a protective group for the carboxyl function. This molecule is primarily used as an intermediate in peptide synthesis and pharmaceutical research due to its orthogonal protection strategy and controlled reactivity .
Properties
IUPAC Name |
(3R)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/p-1/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOZWZKJQRBZRH-MRXNPFEDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724233 | |
| Record name | (3R)-4-(Benzyloxy)-3-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81440-35-9 | |
| Record name | (3R)-4-(Benzyloxy)-3-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Pathway:
- Activation of the carboxyl group of D-Aspartic acid using carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
- Formation of an active ester intermediate with coupling agents like HOBt (hydroxybenzotriazole) to enhance yield and reduce racemization.
- Nucleophilic attack by phenylmethanol (benzyl alcohol) to produce the phenylmethyl ester.
Example:
D-Aspartic acid + DCC + HOBt + phenylmethanol → N-[(phenylmethoxy)carbonyl]-D-Aspartic acid phenylmethyl ester
This method ensures high selectivity and preserves stereochemistry, critical for biological activity.
Protection of Amino Group with Phenylmethoxycarbonyl (BOC) Group
Protection of the amino group is achieved using standard carbamate formation:
- Reacting D-Aspartic acid with phenylmethoxycarbonyl chloride (or an equivalent reagent) in the presence of a base such as triethylamine or pyridine.
- This step prevents side reactions during esterification and subsequent synthetic transformations.
Typical Conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine
- Temperature: Room temperature to 0°C for controlled addition
Reaction:
D-Aspartic acid + phenylmethoxycarbonyl chloride + base → N-[(phenylmethoxy)carbonyl]-D-Aspartic acid
Esterification of the Carboxyl Group
Following amino protection:
- The free carboxyl group is esterified using benzyl alcohol derivatives, often via carbodiimide-mediated coupling.
- Alternatively, direct esterification can be performed under reflux with benzyl alcohol and a catalytic amount of acid or using DCC/HOBt as coupling agents.
Reagents and Conditions:
| Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| DCC + HOBt + phenylmethanol | DCM | Room temperature | High | Widely used for ester formation |
| Benzyl alcohol + catalytic acid | Reflux | Elevated | Moderate | Simpler but may require purification |
Hydrogenation for Deprotection of Benzyl Group
In some synthesis routes, the benzyl protecting group on the phenylmethyl ester is removed via catalytic hydrogenation:
- Catalyst: Palladium on carbon (Pd/C)
- Conditions: Hydrogen atmosphere at room temperature
- Outcome: Cleaves the benzyl group, yielding the free acid or other derivatives as needed.
Summary of Preparation Methodology
| Step | Description | Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | Protection of amino group | Phenylmethoxycarbonyl chloride | DCM, 0°C to RT | High yield, selective |
| 2 | Esterification of carboxyl | DCC + HOBt + phenylmethanol | DCM, RT | Efficient ester formation |
| 3 | Deprotection (if needed) | Hydrogen + Pd/C | RT, H2 atmosphere | Removes benzyl group |
Data Tables of Reaction Conditions and Yields
Notable Research Findings
- The synthesis of carbamate-protected amino acids, including derivatives similar to D-Aspartic acid, has been optimized to minimize racemization and side reactions, with yields exceeding 90% under mild conditions,.
- Use of peptide coupling reagents such as DCC in combination with HOBt significantly improves esterification efficiency and stereochemical integrity.
- Hydrogenation conditions are well-established for benzyl group removal, providing high purity products suitable for further peptide synthesis or pharmaceutical applications.
Chemical Reactions Analysis
D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biochemical Research
D-Aspartic acid derivatives are known to play a role in neurotransmission and hormone regulation. The compound's structure allows for potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Pharmacological Studies
Research indicates that D-Aspartic acid and its esters may influence testosterone synthesis and release. A study demonstrated that D-Aspartic acid could enhance testosterone levels in males, suggesting its application in treating male hypogonadism or infertility .
Neuroprotective Effects
Preliminary studies have suggested that D-Aspartic acid derivatives may exhibit neuroprotective properties. These compounds could potentially mitigate neuronal damage caused by oxidative stress, making them candidates for further investigation in neurodegenerative diseases .
Case Study 1: Testosterone Enhancement
A clinical trial involving adult males showed that supplementation with D-Aspartic acid led to significant increases in serum testosterone levels after 12 days of treatment. This finding supports the compound's potential use in managing conditions related to low testosterone .
Case Study 2: Neuroprotection
In an experimental model of oxidative stress-induced neurotoxicity, D-Aspartic acid exhibited protective effects on neuronal cells. The study highlighted the compound's ability to reduce apoptosis and enhance cell viability, indicating its potential role in developing treatments for conditions like Alzheimer's disease .
Potential Therapeutic Uses
| Application Area | Description |
|---|---|
| Hormonal Regulation | Potential treatment for male infertility and hypogonadism |
| Neuroprotection | Possible therapeutic agent for neurodegenerative diseases |
| Cognitive Enhancement | Investigated for enhancing cognitive function and memory |
Mechanism of Action
The mechanism of action of D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. It can influence enzyme activity and protein interactions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
N-Protecting Groups
- Target Compound: Uses the Cbz (phenylmethoxycarbonyl) group, which is stable under acidic conditions but cleaved via hydrogenolysis or HBr/acetic acid .
- Compound from : Features a tert-butoxycarbonyl (Boc) group, which is acid-labile (cleaved by TFA) and ideal for sequential deprotection in peptide synthesis .
- Compound from : Employs a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile (removed by piperidine) and widely used in solid-phase peptide synthesis .
Ester Modifications
- Target Compound: Contains a benzyl ester at the α-carboxyl (C1), leaving the β-carboxyl (C4) free. The benzyl group enhances lipophilicity and is cleaved by hydrogenolysis .
- Compound from : Has a 1-methyl and 4-tert-butyl ester combination, increasing steric bulk and hydrophobicity. The tert-butyl ester is stable under basic conditions but cleaved by strong acids .
- Compound from (L-enantiomer) : Utilizes a 1-methyl and 4-benzyl ester configuration, demonstrating how stereochemistry (L vs. D) affects biological activity and synthetic applications .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | C19H19NO6* | ~357.36 | High lipophilicity; acid-stable N-protection; β-carboxyl free for conjugation |
| D-Asp, N-Boc, 1-coumarin-4-benzyl | C27H26ClNO8 | 528.95 | Fluorescent coumarin tag; acid-labile Boc group |
| D-Asp, N-Cbz, 1-methyl-4-tBu | C17H25NO7 | 355.38 | Hydrophobic tert-butyl ester; stable under basic conditions |
| D-Asp, 1-methyl ester HCl salt | C5H10ClNO4 | 183.59 | Water-soluble salt; free β-carboxyl for ionic interactions |
| D-Asp, N-Fmoc, 1-methyl-4-allyl | C23H23NO6 | 409.43 | Orthogonal allyl ester for selective deprotection; Fmoc for SPPS |
*Inferred formula based on structural analysis.
Stability and Reactivity
- Cbz Group: Stable in trifluoroacetic acid (TFA) but sensitive to hydrogenolysis, making it compatible with Boc-based strategies .
- Boc Group : Cleaved rapidly by TFA, enabling sequential deprotection in multi-step syntheses .
- Allyl Esters () : Removed via palladium-catalyzed deprotection, offering orthogonality in complex syntheses .
Stereochemical Considerations
- The target compound’s D-configuration contrasts with L-aspartic acid derivatives (e.g., ), which are more common in natural peptides. D-amino acids resist enzymatic degradation, enhancing metabolic stability in therapeutic applications .
Biological Activity
D-Aspartic acid (DAA) is a non-protein amino acid that has garnered interest due to its potential roles in hormone regulation, particularly testosterone synthesis. The compound D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester is a derivative that may exhibit unique biological activities. This article reviews the biological activity of this compound, focusing on its effects on hormone levels, potential therapeutic applications, and underlying mechanisms.
Hormonal Regulation and Testosterone Synthesis
Research indicates that DAA plays a significant role in the regulation of steroidogenesis. High levels of DAA are found in the testes during post-natal development, coinciding with increased testosterone production. Studies have shown that DAA can enhance testosterone levels by stimulating the hypothalamus-pituitary-gonadal axis, leading to increased luteinizing hormone (LH) and testosterone secretion .
DAA's mechanism involves:
- Activation of Steroidogenic Pathways : DAA has been shown to activate the expression of steroidogenic acute regulatory protein (StAR), which is crucial for cholesterol transport into mitochondria for steroid hormone synthesis .
- Influence on Enzymatic Activity : DAA enhances the activity of enzymes such as 5α-reductase and aromatase, which are involved in converting testosterone to dihydrotestosterone and estradiol, respectively .
Clinical Studies and Findings
Several clinical studies have assessed the effects of DAA supplementation on testosterone levels and athletic performance.
Study Overview
- Study on Resistance-Trained Men :
- Effects on Athletes :
Summary of Findings
| Study | Participants | Dosage | Key Findings |
|---|---|---|---|
| Resistance Training | 22 men | 6 g/day | No change in testosterone; reduced estradiol |
| Athletes under Hypoxia | Male boxers | 6 g/day | No significant hormonal changes |
Potential Therapeutic Applications
The unique properties of DAA derivatives like N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester could extend beyond hormonal regulation. Potential applications include:
- Treatment of Hypogonadism : Given its role in testosterone synthesis, DAA may be explored as a therapeutic agent for low testosterone conditions.
- Enhancement of Athletic Performance : Although current studies show mixed results, further research could elucidate specific contexts where DAA supplementation may be beneficial.
Case Studies
A case study involving a cohort of athletes supplemented with DAA reported improvements in strength and muscle hypertrophy despite unchanged testosterone levels. This suggests that the benefits of DAA might be mediated through pathways independent of direct hormonal changes .
Q & A
Q. What are the standard synthetic routes for introducing the N-[(phenylmethoxy)carbonyl] and 1-(phenylmethyl) ester protecting groups to D-aspartic acid?
- Methodological Answer : The N-[(phenylmethoxy)carbonyl] (Cbz) group is typically introduced via carbobenzylation using benzyl chloroformate under basic conditions. The 1-(phenylmethyl) (benzyl) ester is formed by reacting D-aspartic acid with benzyl bromide in the presence of a base like triethylamine. For stereochemical control, asymmetric reduction methods (e.g., sodium borohydride in alcohol/halogenated solvent mixtures at -15°C to 0°C) can achieve >99% chiral purity in related compounds . Purification often involves recrystallization or flash chromatography with polar aprotic solvents .
Q. How can the purity and stereochemical integrity of this compound be verified after synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) is critical for assessing enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the absence of β-elimination byproducts. Mass spectrometry (MS) validates molecular weight, while differential scanning calorimetry (DSC) assesses crystallinity. Comparative analysis with L-isomer derivatives (e.g., CAS 59279-80-0) can highlight stereospecific discrepancies .
Q. What solvent systems are optimal for purification via recrystallization or chromatography?
- Methodological Answer : A mixture of ethanol and dichloromethane (1:2 v/v) is effective for recrystallization, leveraging the compound’s moderate polarity. For column chromatography, silica gel with a gradient of ethyl acetate in hexane (10–40%) resolves impurities. Low-temperature conditions (-15°C to 0°C) during crystallization enhance yield and purity, as demonstrated in sodium borohydride-mediated reductions .
Advanced Research Questions
Q. How can researchers address low coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Low coupling efficiency may arise from steric hindrance of the benzyl ester. Pre-activation with hydroxybenzotriazole (HOBt) or Oxyma Pure improves acylation kinetics. Alternatively, microwave-assisted SPPS at 50°C enhances reaction rates. Post-coupling Kaiser tests confirm completeness; repeated couplings with fresh activators (e.g., HBTU/DIPEA) mitigate incomplete reactions. Comparative studies with tert-butyl esters (e.g., CAS 77004-75-2) suggest reduced steric bulk improves efficiency .
Q. What analytical strategies resolve contradictions in reported enantiomeric excess (ee) values after asymmetric synthesis?
- Methodological Answer : Discrepancies in ee values often stem from analytical method variability. Cross-validate results using both chiral HPLC and circular dichroism (CD) spectroscopy. For trace impurities, LC-MS with ion-trap detectors identifies diastereomeric byproducts. Kinetic resolution studies under varying temperatures (e.g., 0°C vs. 25°C) can isolate thermodynamic vs. kinetic control pathways, as seen in sodium borohydride reductions achieving >99% ee .
Q. What mechanistic insights explain unexpected β-elimination during deprotection of the 1-(phenylmethyl) ester group?
- Methodological Answer : β-elimination is favored under strongly acidic (e.g., HBr/AcOH) or basic conditions. Mechanistic studies using deuterated solvents (e.g., D₂O) reveal proton abstraction at the α-carbon as the rate-limiting step. Mitigation strategies include using milder deprotection agents like trimethylsilyl iodide (TMSI) or catalytic hydrogenation (H₂/Pd-C) at 30 psi. Computational modeling (DFT) of transition states helps design sterically hindered esters to suppress elimination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
